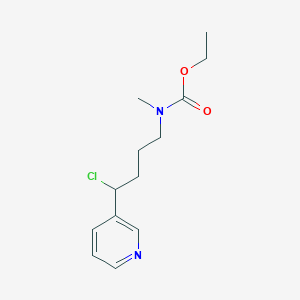

Ethyl (4-chloro-4-(pyridin-3-yl)butyl)(methyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl (4-chloro-4-(pyridin-3-yl)butyl)(methyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a pyridine ring, a chloro-substituted butyl chain, and a carbamic acid ester group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-chloro-4-(pyridin-3-yl)butyl)(methyl)carbamate typically involves the reaction of 4-chloro-4-(3-pyridyl)butylamine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl (4-chloro-4-(pyridin-3-yl)butyl)(methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohols.

Substitution: Formation of substituted carbamates.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Ethyl (4-chloro-4-(pyridin-3-yl)butyl)(methyl)carbamate is primarily studied for its potential as a pharmaceutical agent. The compound exhibits properties that may be beneficial in treating various diseases, particularly those involving the central nervous system and cancer.

Anticancer Properties

Research indicates that derivatives of carbamate compounds can exhibit anticancer activity. This compound may serve as a lead compound in developing new anticancer agents. Its structural features allow for modifications that enhance efficacy against specific cancer types, potentially through mechanisms involving apoptosis induction and inhibition of tumor growth factors .

Neurological Applications

The compound has shown promise in neurological studies, particularly concerning neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions such as Alzheimer's and Parkinson's disease. Investigations into its neuroprotective effects are ongoing, with preliminary results suggesting it may help mitigate neuronal damage and improve cognitive function .

Synthetic Intermediate

This compound is also valuable as a synthetic intermediate in organic chemistry. It can be utilized to synthesize more complex molecules through various chemical reactions, including:

- Suzuki Coupling : This method involves coupling the compound with boronic acids to form biaryl compounds, which are essential in drug development .

- Boc Protection : The compound can undergo Boc protection to enhance its solubility and stability during further synthetic steps, making it easier to handle in laboratory settings .

Case Study: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated the synthesis of this compound derivatives and their evaluation against cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that structural modifications could lead to more potent anticancer agents .

Case Study: Neuroprotective Effects

In another research project focusing on neurodegenerative diseases, this compound was tested for its neuroprotective properties in vitro. The findings highlighted its ability to reduce oxidative stress and improve cell viability in neuronal cultures exposed to toxic agents, indicating potential therapeutic applications in treating neurodegeneration .

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Anticancer Research | Investigated for cytotoxic effects against cancer cell lines | Development of new anticancer drugs |

| Neurological Studies | Explored for neuroprotective effects | Treatment for Alzheimer's/Parkinson's |

| Synthetic Intermediate | Used in Suzuki coupling and Boc protection | Facilitates complex organic synthesis |

Mecanismo De Acción

The mechanism of action of Ethyl (4-chloro-4-(pyridin-3-yl)butyl)(methyl)carbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is similar to that of other carbamate-based pesticides and drugs.

Comparación Con Compuestos Similares

Similar Compounds

Carbaryl: Another carbamate pesticide with a similar mechanism of action.

Physostigmine: A carbamate used in medicine to treat glaucoma and myasthenia gravis.

Neostigmine: A carbamate used to treat myasthenia gravis and to reverse the effects of muscle relaxants.

Uniqueness

Ethyl (4-chloro-4-(pyridin-3-yl)butyl)(methyl)carbamate is unique due to its specific structural features, such as the presence of a pyridine ring and a chloro-substituted butyl chain

Actividad Biológica

Ethyl (4-chloro-4-(pyridin-3-yl)butyl)(methyl)carbamate is a carbamate compound that has garnered attention for its biological activity, particularly in the realms of medicinal chemistry and agricultural applications. This article delves into its synthesis, biological mechanisms, and potential therapeutic and industrial uses, supported by relevant studies and data.

Chemical Structure and Synthesis

This compound features a pyridine ring, a chloro-substituted butyl chain, and a carbamic acid ester group. The synthesis typically involves the reaction of 4-chloro-4-(3-pyridyl)butylamine with ethyl chloroformate, using triethylamine as a base to neutralize the hydrochloric acid produced during the reaction. This process is generally conducted at low temperatures (0-5°C) to manage the exothermic nature of the reaction.

The primary mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases acetylcholine levels, leading to prolonged nerve signal transmission. This mechanism is similar to that of other carbamate pesticides and therapeutic agents used in neurology .

Enzyme Inhibition

This compound has been studied for its potential as a biochemical probe to investigate enzyme activities, particularly those related to neurological disorders. Its ability to inhibit AChE positions it as a candidate for developing treatments for conditions such as Alzheimer's disease and other cognitive impairments.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, compounds with structural similarities have shown significant growth inhibition against MDA-MB-231 breast cancer cells and HepG2 liver cancer cells. Although specific data on this compound remains limited, its structural characteristics suggest potential antitumor activity .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Primary Uses |

|---|---|---|

| This compound | AChE inhibition | Potential neurological therapies |

| Carbaryl | AChE inhibition | Agricultural pesticide |

| Physostigmine | AChE inhibition | Treatment for glaucoma |

| Neostigmine | AChE inhibition | Myasthenia gravis treatment |

This compound is unique due to its specific structural attributes that may enhance its biological activity compared to other carbamates like carbaryl and physostigmine .

Case Studies and Research Findings

- Neurological Applications : Research has indicated that compounds inhibiting AChE can enhance cognitive function in animal models. This compound may serve as a lead compound in developing new treatments for cognitive decline.

- Anticancer Potential : In vitro studies have shown that similar compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound could be investigated further for its anticancer properties .

Propiedades

IUPAC Name |

ethyl N-(4-chloro-4-pyridin-3-ylbutyl)-N-methylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O2/c1-3-18-13(17)16(2)9-5-7-12(14)11-6-4-8-15-10-11/h4,6,8,10,12H,3,5,7,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGIKDSAWNDEGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(C)CCCC(C1=CN=CC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.